molecular formula C13H15FN2 B12976118 6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12976118
M. Wt: 218.27 g/mol
InChI Key: YEWBBDXCGKMAQI-UHFFFAOYSA-N
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Description

6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and fluorinated reagents.

    Cyclization: The cyclization step involves the formation of the pyrido[4,3-b]indole ring system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Methylation: The final step involves the methylation of the compound to introduce the 1,9-dimethyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, the fluorine atom in the compound enhances its binding affinity to target proteins, contributing to its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability, binding affinity, and biological activity. The combination of these structural features makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

6-fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2/c1-7-3-4-9(14)13-11(7)12-8(2)15-6-5-10(12)16-13/h3-4,8,15-16H,5-6H2,1-2H3

InChI Key

YEWBBDXCGKMAQI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)NC3=C(C=CC(=C23)C)F

Origin of Product

United States

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